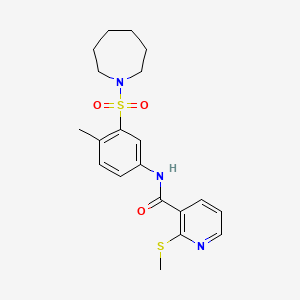

N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(methylthio)nicotinamide

Description

N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(methylthio)nicotinamide is a synthetic small molecule characterized by a nicotinamide core substituted with a methylthio group at the 2-position and an N-(3-(azepan-1-ylsulfonyl)-4-methylphenyl) moiety.

Properties

Molecular Formula |

C20H25N3O3S2 |

|---|---|

Molecular Weight |

419.6 g/mol |

IUPAC Name |

N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C20H25N3O3S2/c1-15-9-10-16(22-19(24)17-8-7-11-21-20(17)27-2)14-18(15)28(25,26)23-12-5-3-4-6-13-23/h7-11,14H,3-6,12-13H2,1-2H3,(H,22,24) |

InChI Key |

SDRAHTNKFZKYDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N=CC=C2)SC)S(=O)(=O)N3CCCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(methylthio)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the sulfonylation of a suitable aromatic amine, followed by the introduction of the azepane ring and the nicotinamide moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(methylthio)nicotinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally or functionally related compounds is hindered by the absence of direct data on the target molecule in the provided sources. However, general insights can be inferred from analogous compounds in the evidence:

Structural Analogues

3-Chloro-N-phenyl-phthalimide ()

- Core Structure : Phthalimide vs. nicotinamide.

- Substituents : Chlorine at position 3 vs. methylthio at position 2.

- Applications : Used in polymer synthesis (polyimides) . The target compound’s azepane sulfonyl group may confer greater solubility or metabolic stability compared to the phthalimide’s rigid aromatic system.

Compounds with Sulfonyl/Sulfanyl Groups (Evidences 3–4) Example: 2-((4-Chlorobenzyl)thio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (, ID: 330551-80-9)

- Functional Groups : Sulfanyl (C-S) vs. sulfonyl (SO₂) in the target compound.

Morpholine/Pyrrolidine Derivatives () Example: (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

- Heterocycles : Morpholine (six-membered) and pyrrolidine (five-membered) vs. azepane (seven-membered).

- Pharmacokinetics : Larger rings like azepane may alter metabolic stability and membrane permeability compared to smaller heterocycles .

Hypothetical Data Table

Research Findings and Limitations

- lists compounds with sulfanyl or triazole groups but lacks mechanistic or comparative data.

Biological Activity

N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(methylthio)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C24H31N3O5S

- Molecular Weight : 473.6 g/mol

- IUPAC Name : 3-(azepan-1-ylsulfonyl)-N-[2-(2-methoxyethylcarbamoyl)phenyl]-4-methylbenzamide

- InChI Key : XJDZEMYEKJHVDC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological macromolecules.

- Electrophilic Nature : The sulfonyl group acts as an electrophile, facilitating interactions with nucleophilic sites in proteins.

- Hydrogen Bonding : The amide group can form hydrogen bonds with biological targets, influencing enzyme and receptor activities.

These interactions can modulate physiological processes, potentially leading to therapeutic effects.

Pharmacological Effects

Research indicates that N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(methylthio)nicotinamide exhibits several pharmacological properties:

- Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. For instance, a related compound inhibited carrageenan-induced paw edema by 45.77% .

- Antioxidant Properties : The compound may also exhibit antioxidant activity by reducing oxidative stress markers, which are often elevated in inflammatory conditions .

- Enzyme Inhibition : It has been suggested that this compound may inhibit enzymes such as COX-1 and COX-2, which are critical in the inflammatory response .

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of a series of compounds similar to N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(methylthio)nicotinamide. The results indicated significant inhibition of paw edema and reduced levels of inflammatory markers such as COX-2 and IL-1β. Table 1 summarizes the findings:

| Compound | Inhibition of Paw Edema (%) | COX-2 Expression Reduction (%) | IL-1β Reduction (%) |

|---|---|---|---|

| MTB | 45.77 | 82.5 | 89.5 |

| 2e | 53.41 | 77.1 | 70.3 |

| Reference (Sodium Diclofenac) | - | - | - |

The study concluded that the structural modifications significantly enhanced biological activity, suggesting the potential for further development as anti-inflammatory agents .

Study 2: Molecular Docking Analysis

Molecular docking studies have been conducted to predict the binding affinity of N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(methylthio)nicotinamide to COX enzymes. The results indicated a favorable binding mode, supporting its potential as a lead compound for anti-inflammatory drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.